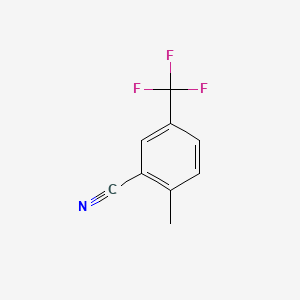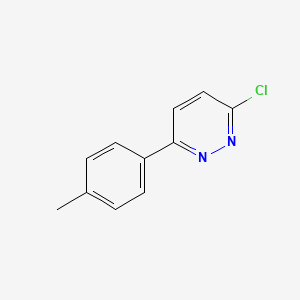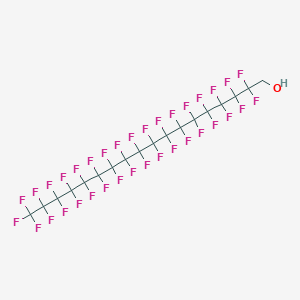
1-Methyl-3-(trifluoromethoxy)benzene
Overview
Description
1-Methyl-3-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C8H7F3O It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which also contains a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-nitrobenzene with trifluoromethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate trifluoromethyl ether, which is then reduced to yield the desired product.
Another method involves the use of 1-methyl-3-bromobenzene as a starting material. This compound undergoes a nucleophilic substitution reaction with trifluoromethoxide ion (CF3O-) to form this compound. This reaction typically requires the presence of a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The trifluoromethoxy group is an electron-withdrawing group, which directs substitution to the meta position relative to the methyl group.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid, while the trifluoromethoxy group remains intact.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation. These reactions typically require acidic conditions and elevated temperatures.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of polar aprotic solvents like DMSO or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the methyl group to a carboxylic acid.
Major Products Formed
Nitration: 1-Methyl-3-(trifluoromethoxy)-4-nitrobenzene
Sulfonation: 1-Methyl-3-(trifluoromethoxy)-4-sulfonic acid
Halogenation: 1-Methyl-3-(trifluoromethoxy)-4-bromobenzene
Oxidation: 1-(Trifluoromethoxy)-3-carboxybenzene
Scientific Research Applications
1-Methyl-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its ability to modulate biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group. The presence of the oxygen atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and biological activity.
1-Methyl-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group on the benzene ring can influence the compound’s chemical properties and reactivity.
1-Methyl-3-(difluoromethoxy)benzene: The replacement of one fluorine atom with a hydrogen atom can affect the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-methyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXOOXIPSTAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382494 | |
| Record name | 1-methyl-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-44-2 | |
| Record name | 1-methyl-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


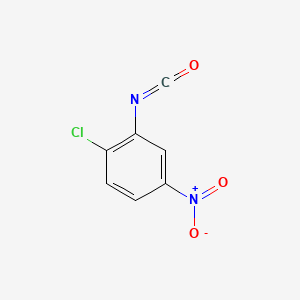
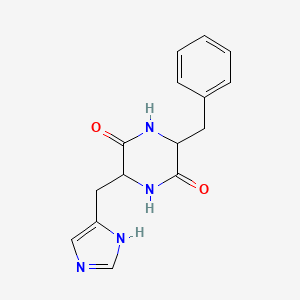
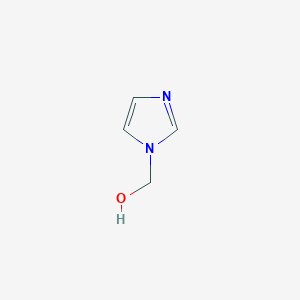
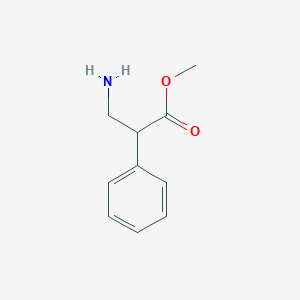
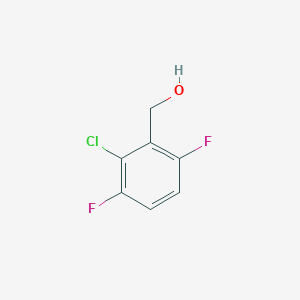
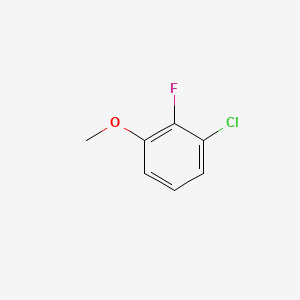
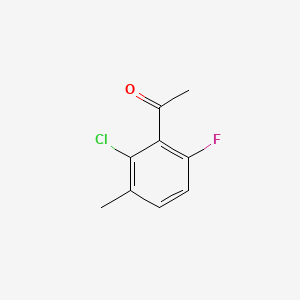

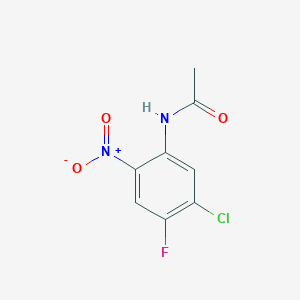
![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)
